molecular formula C45H74O18 B1245959 Tuberoside E

Tuberoside E

Cat. No.: B1245959
M. Wt: 903.1 g/mol
InChI Key: ZRLYJZWJVVMIHO-GGJFAVENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tuberoside E is a steroidal saponin compound derived from the plant Allium tuberosum, commonly known as garlic chive. This compound is characterized by its complex structure, which includes a spirostan backbone and multiple sugar moieties. This compound has garnered attention due to its potential pharmacological properties and its presence in traditional medicinal practices .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tuberoside E typically involves the extraction from the seeds of Allium tuberosum. The process begins with the drying and pulverization of the seeds, followed by solvent extraction using methanol or ethanol. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography, to isolate this compound .

Industrial Production Methods: Industrial production of this compound is not widely established due to its complex structure and the challenges associated with its extraction and purification. advancements in biotechnological methods, such as plant cell culture and genetic engineering, hold promise for scalable production in the future .

Chemical Reactions Analysis

Types of Reactions: Tuberoside E undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Tuberoside E involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This compound also interacts with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways. These interactions contribute to its observed pharmacological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Uniqueness of Tuberoside E: this compound is unique due to its specific sugar composition and the presence of a spirostan backbone. These structural features contribute to its distinct biological activities and potential therapeutic applications. Its unique interactions with molecular targets and its role in traditional medicine further highlight its significance .

Properties

Molecular Formula

C45H74O18

Molecular Weight

903.1 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C45H74O18/c1-18-8-11-45(56-17-18)19(2)30-27(63-45)13-24-22-7-6-21-12-26(25(48)14-44(21,5)23(22)9-10-43(24,30)4)58-42-39(62-41-36(54)34(52)32(50)28(15-46)59-41)37(55)38(29(16-47)60-42)61-40-35(53)33(51)31(49)20(3)57-40/h18-42,46-55H,6-17H2,1-5H3/t18-,19-,20-,21-,22+,23-,24-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+/m0/s1

InChI Key

ZRLYJZWJVVMIHO-GGJFAVENSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)C)C)C)OC1

Synonyms

tuberoside E
tuberoside-E

Origin of Product

United States

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